molecular formula C13H9ClN2O3 B1331251 N-(3-chlorophenyl)-2-nitrobenzamide CAS No. 73544-84-0

N-(3-chlorophenyl)-2-nitrobenzamide

Cat. No.: B1331251
CAS No.: 73544-84-0
M. Wt: 276.67 g/mol
InChI Key: XANFSSUIZIYTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-nitrobenzamide is an organic compound characterized by the presence of a chlorophenyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-nitrobenzamide typically involves the reaction of 3-chloroaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product is N-(3-aminophenyl)-2-nitrobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-(3-chlorophenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with an ethyl linker instead of a direct bond between the phenyl rings.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of a benzamide moiety.

    N-(3-chlorophenyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

N-(3-chlorophenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANFSSUIZIYTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020386
Record name N-(3-Chlorophenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73544-84-0
Record name N-(3-Chlorophenyl)-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73544-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described in Example 93, Part A, 3-chloroaniline (9.4 mmol) and 2-nitrobenzoyl chloride (10.4 mmol) yielded 2.55 g (98%) of the title compound.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Quantity
10.4 mmol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-nitrobenzamide
Customer
Q & A

Q1: What insights does the crystal structure provide about the conformation of N-(3-Chlorophenyl)-2-nitrobenzamide?

A1: The crystal structure analysis reveals that this compound adopts a non-planar conformation []. The two aromatic rings (chlorophenyl and nitrobenzene) are not coplanar, exhibiting a dihedral angle of 65.53° []. Additionally, the nitro group is slightly twisted out of the plane of its benzene ring by 6.6° []. This non-planar conformation and the observed hydrogen bonding pattern are crucial for understanding the compound's potential interactions with biological targets and its physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.